molecular formula C11H10FNO2 B11723440 3-(4-fluoro-1H-indol-3-yl)propanoic acid

3-(4-fluoro-1H-indol-3-yl)propanoic acid

Cat. No.: B11723440
M. Wt: 207.20 g/mol
InChI Key: BPNIIMPYUVZRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-1H-indol-3-yl)propanoic acid is a fluorinated derivative of indole-3-propanoic acid with the molecular formula C 11 H 10 FNO 2 and a molecular weight of 207.20 g/mol . Its structure features a fluoro substituent at the 4-position of the indole ring, a modification that is of significant interest in medicinal chemistry and biochemical research for modulating the compound's physicochemical properties and biological activity. The CAS Registry Number for this compound is 151590-26-0 . As a fluorinated indole derivative, it serves as a valuable building block for the synthesis of more complex molecules and is a key intermediate in exploratory research. Fluoro-indole compounds are often investigated for their potential interactions with various biological targets; for instance, a structurally related compound, 3-(5-methoxy-1H-indol-3-yl)propanoic acid, has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) inhibitor . Researchers utilize this compound strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-(4-fluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10FNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-3,6,13H,4-5H2,(H,14,15)

InChI Key

BPNIIMPYUVZRNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CCC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Computational Characterization in Academic Studies

Spectroscopic Techniques for Structural Elucidation

While comprehensive spectral data for 3-(4-fluoro-1H-indol-3-yl)propanoic acid is not extensively published in readily accessible literature, its structure would be confirmed using a standard suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The expected findings are based on the known spectral characteristics of the 4-fluoroindole (B1304775) core and the propanoic acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide the primary evidence for the compound's covalent structure.

¹H NMR: Would show characteristic signals for the aromatic protons on the indole (B1671886) ring, with their coupling patterns and chemical shifts influenced by the electron-withdrawing fluorine atom. The protons of the propanoic acid side chain would appear as distinct multiplets in the aliphatic region.

¹³C NMR: Would reveal the carbon skeleton, with the carbon atom bonded to the fluorine exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy would identify the key functional groups. Expected characteristic absorption bands would include:

A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

A sharp C=O stretch from the carbonyl group (~1700 cm⁻¹).

An N-H stretch from the indole ring (~3400 cm⁻¹).

C-F bond vibrations in the fingerprint region.

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry would provide the exact mass, further validating the molecular formula.

Interactive Table: Expected Spectroscopic Data for this compound
TechniqueFeatureExpected ObservationPurpose
¹H NMR Aromatic ProtonsComplex multiplets in the aromatic region (δ 6.5-7.5 ppm)Confirms indole ring structure and substitution pattern
Propanoic Acid ProtonsMultiplets in the aliphatic region (δ 2.5-3.5 ppm)Confirms side chain structure
Indole N-HBroad singlet, downfield (δ ~8.0 ppm)Identifies indole N-H proton
Carboxylic Acid O-HVery broad singlet, far downfield (δ >10 ppm)Identifies carboxylic acid proton
¹³C NMR C-F CarbonSignal with large ¹JCF coupling constantConfirms position of fluorine substitution
Carbonyl CarbonSignal around δ 170-180 ppmIdentifies carboxylic acid carbonyl
IR O-H StretchBroad band, ~2500-3300 cm⁻¹Confirms carboxylic acid
C=O StretchStrong, sharp band, ~1700 cm⁻¹Confirms carbonyl group
N-H StretchModerate band, ~3400 cm⁻¹Confirms indole N-H group
MS Molecular Ion PeakPeak corresponding to the molecular weight (C₁₁H₁₀FNO₂)Confirms molecular mass

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool for studying this compound. The incorporation of fluorine into molecules provides a sensitive spectroscopic probe for applications in materials science and biochemistry. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent reporter on conformational changes, intermolecular interactions, and local electric fields.

In academic studies, changes in the ¹⁹F chemical shift can indicate:

Hydrogen bonding: Interaction of the indole N-H or the carboxylic acid group can influence the electron density around the fluorine atom, causing shifts in the spectrum.

Solvent effects: The polarity of the solvent can alter the electronic shielding of the fluorine nucleus.

Binding events: When used as a molecular probe in biological systems, changes in the ¹⁹F NMR signal can provide information about the binding of the molecule to a protein or other macromolecule.

DFT calculations are often used alongside experimental ¹⁹F NMR to predict and interpret chemical shifts in response to environmental perturbations, although these calculations indicate that the observed shifts in proteins are often smaller than predicted for a vacuum due to dielectric shielding by water and the protein itself.

Conformational Analysis of Indole Propanoic Acid Systems

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the propanoic acid side chain. This flexibility allows the carboxylic acid group to adopt various orientations relative to the indole ring.

Crystallographic studies of related indole propanoic acid derivatives, particularly when bound to proteins like the tryptophan repressor, have been instrumental in understanding their preferred conformations. These studies reveal that the side chain can adopt specific conformations to optimize interactions, such as salt bridges and hydrogen bonds, within a binding pocket. For instance, the interaction of the carboxyl group with arginine residues is a key feature in the binding of indole-3-propionic acid to the tryptophan repressor. The conformation of the side chain is thus crucial for its biological activity and interactions.

Quantum Chemical Computations and Electronic Structure Investigations

Quantum chemical computations are vital for understanding the electronic properties of fluorinated indoles. The introduction of a fluorine atom at the 4-position significantly perturbs the electronic structure of the indole ring.

Studies on 4-fluoroindole have shown that the position of the fluorine atom influences the mixing of the two lowest electronically excited singlet states, known as ¹La and ¹Lb. For 4-fluoroindole, the lowest excited state (S1) is assigned to be mainly of ¹Lb character. This is important as the nature of these excited states dictates the molecule's photophysical properties, such as fluorescence.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules like this compound. DFT calculations, often combined with methods like Multi-Reference Configuration Interaction (DFT/MRCI), are used to study the character of the excited states of fluoroindoles.

These computational approaches allow for the calculation of various molecular properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity.

Ionization Potential: Fluorine substitution is known to increase the ionization potential of the indole ring, which can suppress processes like photoinduced electron transfer.

Reaction Pathways: DFT has been used to rationalize the selectivity of reactions involving fluoroindoles, such as selective deuteration processes.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its intermolecular interaction behavior. The MEP is a valuable tool for understanding hydrogen bonding and other non-covalent interactions.

The substitution of a hydrogen atom with a highly electronegative fluorine atom significantly alters the MEP of the indole ring. Specifically, the fluorine atom creates a region of negative electrostatic potential, while enhancing the positive potential on adjacent C-H bonds due to its strong electron-withdrawing effect. This inversion of local polarity can have profound effects on how the molecule interacts with its environment, influencing everything from crystal packing to receptor binding.

Crystallographic Studies on Indole Propanoic Acid Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not reported in the surveyed literature, crystallographic studies on related indole derivatives are common.

Such studies on indole propanoic acid and similar molecules have been used to:

Determine Solid-State Conformation: Reveal the precise orientation of the propanoic acid side chain relative to the indole ring in the crystalline form.

Analyze Intermolecular Interactions: Show how molecules pack in a crystal lattice, detailing the hydrogen bonding networks involving the carboxylic acid and indole N-H groups.

Clarify Ligand Binding: Determine the structure of indole propanoic acid derivatives when bound to biological macromolecules, providing insight into the specific interactions that confer binding affinity and specificity.

For this compound, a crystallographic study would be invaluable for determining its absolute configuration in the solid state and understanding how the fluorine atom influences its crystal packing arrangement.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Indole Propanoic Acid Derivatives

Systematic Modification of the Indole (B1671886) Ring System

The indole ring, a fusion of benzene (B151609) and pyrrole (B145914) rings, offers multiple positions for substitution (N1, C2, C3, and C4-C7 on the benzene ring), each influencing the molecule's electronic properties, conformation, and potential for interaction with biological targets. nih.govrsc.org

Impact of Fluorine Position on Biological Interactions

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. researchgate.net The fluorine atom in 3-(4-fluoro-1H-indol-3-yl)propanoic acid, located at the C4 position, has profound effects on the molecule's biological profile. The impact of fluorination is multifaceted, stemming from the unique properties of the fluorine atom, as detailed in the table below.

Table 1: Physicochemical Effects of Fluorine Substitution in Drug Design
PropertyEffect of Fluorine SubstitutionConsequence for Biological Interactions
SizeThe van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom.Minimal steric hindrance, allowing the fluorinated compound to fit into binding sites intended for the non-fluorinated analog.
ElectronegativityFluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This alters the electron distribution in the indole ring.Can change the pKa of nearby functional groups (like the indole N-H), affecting ionization state and the strength of hydrogen bonds or other electrostatic interactions with a target receptor.
Metabolic StabilityThe carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.Blocks metabolic oxidation at the site of fluorination, particularly by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.
LipophilicityFluorine substitution generally increases the lipophilicity (logP) of a molecule.Can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. It may also improve binding to hydrophobic pockets in target proteins.

The specific position of the fluorine atom on the indole ring is critical. While C5 and C6 fluorination is more common, substitution at C4, as in the subject compound, can have distinct effects. The electron-withdrawing nature of fluorine at C4 can influence the reactivity of the C3 position and the acidity of the N1 proton. Studies on various indole derivatives have shown that halogen substituents on the benzene ring can significantly impact cytotoxicity and enzyme inhibition. nih.gov For instance, in some series, electron-withdrawing groups at the C5 and C6 positions were found to be favorable for activity. nih.gov The 4-fluoro substitution pattern remains a less explored but potentially valuable modification for fine-tuning biological activity.

Substituent Effects on the Indole Nitrogen (N1) and Carbon Positions (C2, C5, C6, C7)

Beyond the C4-fluoro substitution, modifications at other positions on the indole ring are key to defining the structure-activity relationship (SAR).

Indole Nitrogen (N1): The N1 position is a common site for modification. The indole N-H group can act as a crucial hydrogen bond donor for receptor binding. In several studies on indole-based inhibitors, alkylation of the N1 position (e.g., with a methyl group) led to a significant decrease or complete loss of activity, highlighting the importance of the N-H moiety. mdpi.com However, in other contexts, introducing specific substituents at N1 can enhance potency or alter selectivity. For example, the introduction of aryl groups at the N1 position has been shown to be essential for the inhibitory activity of certain indole derivatives against enzymes like cytosolic phospholipase A2α.

Carbon Position C2: The C2 position of the indole ring is also a critical site for SAR. Due to the electronic nature of the indole ring, the C3 position is typically more nucleophilic and reactive. Therefore, substitution at C2 often requires specific synthetic strategies. researchgate.net In some cases, blocking the C2 position with a small group like methyl can prevent unwanted metabolism or direct functionalization to other parts of the molecule. nih.gov Studies have shown that C2-substituents can stabilize radical intermediates, thereby promoting certain coupling reactions. nih.gov The size and nature of the C2-substituent can profoundly impact how the molecule fits into a binding pocket.

Carbon Positions C5, C6, and C7: The benzene portion of the indole scaffold allows for substitutions that can modulate electronic properties and provide additional interaction points.

C5-Position: This is a frequently modified position. Introducing groups like methoxy (B1213986) or halogens can influence activity. For example, in one series of bis-indole compounds acting as HIV-1 fusion inhibitors, modifying the linkage from a 6-6' to a 5-6' or 5-5' linkage resulted in reduced activity, indicating the spatial importance of these positions. nih.gov

C6-Position: Similar to C5, the C6-position is amenable to substitution. The electronic nature of the substituent is often a key determinant of activity. Electron-withdrawing groups like chloro or bromo have been shown to be well-tolerated or beneficial in some inhibitor classes. nih.govfrontiersin.org

C7-Position: Functionalization at the C7 position is often challenging due to steric hindrance from the pyrrole ring. nih.govresearchgate.net However, directed C-H activation strategies have enabled the synthesis of C7-substituted indoles. These modifications can be critical for achieving selectivity for a specific biological target by exploiting nearby binding pockets.

Table 2: Summary of Substituent Effects on the Indole Ring of Propanoic Acid Derivatives and Analogs
PositionSubstituent TypeGeneral Impact on Biological ActivityReference Example
N1H (unsubstituted)Often essential as a hydrogen bond donor.Methylation of N1 in some BzR ligands leads to inactivity. mdpi.com
N1Aryl groupsCan be critical for potency by providing additional binding interactions.1-(p-O-substituted)phenyl group essential for cPLA2α inhibition.
C2MethylCan block metabolism or direct functionalization to other positions.Substitution at C2 is essential for certain remote C6 functionalization reactions. frontiersin.org
C5Halogens, MethoxyModulates electronic properties and can interact with specific sub-pockets of a binding site.Introduction of a nitro group at C5 significantly decreased binding affinity in a series of BzR ligands. mdpi.com
C6Halogens, EstersElectron-withdrawing groups are often well-tolerated and can enhance activity.Cl or Br at C6 was compatible with C4-functionalization reactions in 3-carboxamide indoles. nih.gov
C7Aryl, AlkylCan provide crucial interactions to enhance potency and selectivity; often synthetically challenging to access.Site-selective C7 functionalization can be achieved using directing groups, leading to novel derivatives. researchgate.net

Exploration of the Propanoic Acid Side Chain Variations

The propanoic acid side chain at the C3 position is a defining feature of this class of compounds, providing a carboxylic acid group that is often critical for biological activity through ionic interactions or hydrogen bonding.

Chain Length and Branching Modifications

The length of the alkanoic acid side chain is a critical parameter. The three-carbon (propanoic) chain appears to be optimal for certain biological activities. Shortening the chain to an acetic acid moiety or lengthening it to a butyric acid group can drastically alter the compound's ability to bind to its target. This is because the carboxylic acid group must be positioned correctly to interact with key residues, such as arginine or lysine, in a receptor's binding site. Studies on compounds with different heterocyclic cores have demonstrated that potency can be highly dependent on the side-chain length, with an optimal length of eight or nine atoms (including the chain) for binding to the platelet prostacyclin receptor in one series. While direct comparative data for this compound is limited, the principle of an optimal linker length is a cornerstone of medicinal chemistry. Branching on the side chain, for example by adding a methyl group, would introduce steric bulk and a new chiral center, which could either enhance or disrupt binding depending on the topology of the active site.

Functional Group Substitutions on the α- and β-carbons

Introducing functional groups onto the α- and β-carbons of the propanoic acid side chain offers another avenue for molecular optimization. Placing a hydroxyl or amino group on these positions could introduce new hydrogen bonding opportunities with the target protein. For instance, an α-hydroxyl group could mimic the structure of naturally occurring α-hydroxy acids and potentially enhance binding affinity. However, such modifications also increase polarity, which could affect cell membrane permeability. Furthermore, introducing a substituent at the α-carbon creates a chiral center, and it is common for biological targets to exhibit stereoselectivity, where one enantiomer is significantly more active than the other. These substitutions provide a powerful tool for probing the space within a binding pocket and fine-tuning the pharmacological profile of the lead compound.

Linker Chemistry and Scaffold Diversity in Indole-Based Compounds

A novel linker system based on a malondialdehyde-indole condensation has been developed, which is chemically cleavable, demonstrating the versatility of indole chemistry in creating sophisticated biochemical tools. nih.govacs.org This highlights how the inherent reactivity of the indole scaffold can be harnessed for advanced applications in chemical biology. nih.govacs.org

Furthermore, the indole nucleus serves as a foundational scaffold for generating vast molecular diversity. researchgate.netnih.gov By using the indole core as a starting point, chemists can synthesize a wide range of structurally varied compounds for screening against different diseases. mdpi.commdpi.com The indole scaffold's ability to be readily modified at multiple positions allows for the exploration of extensive chemical space, reinforcing its status as a privileged structure in the quest for new therapeutic agents. eurekaselect.commdpi.com

Computational Analysis of this compound Remains a Developing Area in Scientific Literature

Despite a comprehensive search of scientific databases and literature, specific studies detailing the computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling for the precise chemical compound this compound are not publicly available at this time. Therefore, a detailed article on this specific topic as outlined cannot be generated.

The field of computational chemistry, particularly in drug discovery and molecular design, relies heavily on published research to build predictive models. QSAR and other computational SAR studies involve the statistical analysis of a series of compounds to correlate their structural features with their biological activities. These studies require a dataset of molecules with known activities to develop a predictive model.

While extensive research exists on the broader classes of indole derivatives, propanoic acid derivatives, and even other fluoro-substituted compounds, the specific focus on the 4-fluoro substituted indole-3-propanoic acid is not present in the available literature. General QSAR models for indole-based compounds have been developed for a variety of biological targets, including but not limited to:

Antimicrobial agents

Anticancer therapeutics

Central nervous system receptor modulators

Antioxidants

These studies establish relationships between molecular descriptors (such as electronic, steric, and hydrophobic properties) and the observed biological effects. For instance, the position of a substituent like fluorine on the indole ring is known to significantly alter the electronic properties of the molecule, which in turn can affect its binding affinity to a biological target. However, without experimental data on a series of related compounds including this compound, it is not possible to construct or report on a specific QSAR model.

The scientific community continues to explore the chemical space of indole derivatives due to their prevalence in biologically active natural products and pharmaceuticals. It is conceivable that future research will include this compound in SAR and QSAR studies, at which point a detailed computational analysis could be provided. Until such research is published, any discussion on the computational modeling of this specific compound would be speculative.

Mechanistic Investigations of Molecular and Biochemical Interactions

Enzyme Interaction Studies

Comprehensive searches of scientific literature and databases have yielded no specific studies on the direct interaction of 3-(4-fluoro-1H-indol-3-yl)propanoic acid with enzymes. While research exists for other indolepropanoic acid derivatives, such as the inhibition of cytosolic phospholipase A2α by 3-(1-aryl-1H-indol-5-yl)propanoic acids, these findings cannot be directly extrapolated to the 4-fluoro-substituted indole-3-yl isomer.

Inhibition and Activation Mechanisms

There is currently no publicly available scientific literature detailing the specific enzyme inhibition or activation mechanisms of this compound.

Competitive Binding Analyses (e.g., competitive inhibition of phosphatase and synthetase)

No studies reporting the competitive binding analysis of this compound with phosphatase or synthetase enzymes were identified in the available literature.

Modulation of Specific Enzymatic Pathways (e.g., DNA gyrase, topoisomerase IV)

There is no available research data to suggest that this compound modulates the enzymatic pathways of DNA gyrase or topoisomerase IV. These bacterial enzymes are common targets for antibiotics, particularly those of the quinolone class, but no link to the subject compound has been established.

Receptor Binding and Modulation Studies

Investigations into the receptor binding profile of indole (B1671886) derivatives have been conducted; however, specific data for this compound remains limited.

Agonist and Antagonist Profiling (e.g., GPR40 agonists, GPR17 agonists)

GPR40: No published studies were found that specifically evaluate the agonist or antagonist activity of this compound at the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Research on other indole propanoic acid scaffolds, such as indole-5-propanoic acid derivatives, has identified potent GPR40 agonists, but this activity is not confirmed for the 4-fluoro-indole-3-yl variant.

GPR17: Direct agonist or antagonist profiling of this compound at the G protein-coupled receptor 17 (GPR17) has not been specifically reported. However, structure-activity relationship (SAR) studies on a related series of compounds, 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives, provide context for potential activity. In these studies, the compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) was identified as a moderately potent GPR17 agonist.

Further investigation into this chemical series revealed that small substituents are tolerated at the 4-position of the indole ring, whereas substitutions at the 1-, 5-, or 7-positions were detrimental to activity. Notably, derivatives containing a fluorine atom at the 4-position demonstrated potent agonism at the GPR17 receptor, suggesting that this substitution is favorable for activity within this particular molecular framework.

CompoundStructureGPR17 Agonist Activity (EC50)
4-Fluoro-6-bromo derivative3-(2-Carboxyethyl)-4-fluoro-6-bromo-1H-indole-2-carboxylic acid27.9 nM
4-Fluoro-6-iodo derivative3-(2-Carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic acid32.1 nM

Data from a study on related 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives, not this compound.

Allosteric Modulation Investigations

There is no scientific literature available that investigates the potential for this compound to act as an allosteric modulator at any receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous ligand. While this is an important area of pharmacology, it has not been explored for this specific compound.

Protein-Ligand Interaction Dynamics

The interaction of this compound with protein targets is governed by a combination of non-covalent forces. The specific nature and strength of these interactions dictate the compound's binding affinity and selectivity. The key interactions include hydrogen bonding, hydrophobic contacts, and π-π stacking.

The molecular structure of this compound possesses several functional groups capable of participating in hydrogen bonds, which are crucial for the specific recognition and stabilization of the ligand within a protein's binding site.

Hydrogen Bond Donors: The primary hydrogen bond donor sites are the indole ring's amine proton (N-H) and the hydroxyl proton (O-H) of the carboxylic acid group. These groups can donate a proton to form a hydrogen bond with electron-rich atoms in amino acid residues.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the propanoic acid moiety is a strong hydrogen bond acceptor. The fluorine atom, due to its high electronegativity, can also act as a weak hydrogen bond acceptor.

These functional groups can form a complex network of interactions with polar or charged amino acid residues in a binding pocket. For instance, the carboxyl group can form strong hydrogen bonds with the side chains of residues like Arginine, Lysine, Serine, and Threonine. The indole N-H group can interact with the backbone carbonyls or side chains of residues such as Aspartate and Glutamate. In related indole compounds, similar O-H⋯O and N-H⋯O interactions are fundamental to their crystal structures and molecular associations. researchgate.netnih.gov

Table 1: Potential Hydrogen Bonding Interactions for this compound

Molecular Group Interaction Type Potential Amino Acid Partners
Carboxyl O-H Donor Aspartate, Glutamate, Serine, Threonine, Histidine, Backbone C=O
Carboxyl C=O Acceptor Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine
Indole N-H Donor Aspartate, Glutamate, Asparagine, Glutamine, Backbone C=O

Hydrophobic interactions are a major driving force for the binding of ligands to proteins and for protein stability itself. nih.gov The structure of this compound contains significant nonpolar regions that facilitate these interactions.

Indole Ring: The bicyclic indole core is aromatic and largely hydrophobic, promoting favorable interactions with nonpolar amino acid side chains.

Propyl Linker: The three-carbon chain connecting the indole ring to the carboxylic acid group also contributes to the molecule's hydrophobic character.

Table 2: Potential Hydrophobic Interactions for this compound

Molecular Region Interacting Amino Acid Residues
Indole Ring System Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline

The aromatic indole ring of the compound is capable of engaging in π-π stacking interactions with the aromatic side chains of specific amino acid residues. mdpi.com These interactions occur when two aromatic rings are positioned in a parallel or near-parallel orientation, allowing for attractive, noncovalent forces between their electron clouds.

Interaction Partners: The most common amino acid partners for π-π stacking are Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Effect of Fluorine: The presence of the electron-withdrawing fluorine atom on the indole ring can modulate the electronic properties of the aromatic system. This can influence the nature of the stacking, potentially leading to favorable fluoroaromatic or quadrupole-quadrupole interactions, which can strengthen the binding affinity compared to the non-fluorinated parent compound. nih.gov The geometry of these interactions is typically a displaced parallel plane arrangement. nih.gov The strength of such interactions plays a critical role in the orientation and stabilization of the ligand within the binding site. researchgate.netnih.gov

Table 3: Potential π-π Stacking Interactions for this compound

Aromatic System Interaction Type Potential Amino Acid Partners
Fluoroindole Ring Parallel-displaced π-π stacking Phenylalanine, Tyrosine, Tryptophan
Fluoroindole Ring T-shaped π-stacking Phenylalanine, Tyrosine, Tryptophan

Investigation of Modulatory Effects on Cellular Processes (excluding clinical outcomes)

While direct studies on this compound are limited, extensive research on its parent compound, indole-3-propionic acid (IPA), provides a strong basis for predicting its potential biological activities. IPA is a metabolite produced by gut microbiota from tryptophan and is known to influence numerous cellular and metabolic pathways. mdpi.comnih.govresearchgate.net

IPA has been identified as a modulator of mitochondrial function. nih.gov It can influence the electron transport chain, affecting cellular respiration and the production of reactive oxygen species (ROS). nih.gov Furthermore, IPA acts as a ligand for nuclear receptors, including the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). nih.govmdpi.com Activation of these receptors can lead to the transcriptional regulation of genes involved in xenobiotic metabolism, inflammation, and maintenance of the intestinal barrier.

The metabolic benefits of IPA have been linked to its ability to improve glucose metabolism and insulin (B600854) sensitivity, inhibit lipid synthesis in the liver, and suppress inflammatory responses. nih.gov It has been shown to modulate key signaling pathways, including those related to estrogen signaling and the AGE-RAGE pathway, which is involved in inflammation and aging. researchgate.net The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and modify receptor affinity. Therefore, this fluorinated analog may exhibit similar, but potentially more potent or selective, modulatory effects on these biochemical pathways.

Table 4: Biochemical Pathways Potentially Modulated by this compound (Based on Indole-3-Propionic Acid)

Pathway/Process Known Effect of IPA Potential Role of 4-Fluoro Analog
Mitochondrial Respiration Modulates oxygen consumption and ATP production nih.gov May enhance or alter mitochondrial targeting and function
Nuclear Receptor Signaling Acts as a ligand for PXR and AhR nih.govmdpi.com Potential for altered receptor affinity and downstream gene regulation
Glucose Metabolism Improves insulin sensitivity and glucose tolerance nih.gov Could offer enhanced modulation of metabolic parameters
Lipid Metabolism Inhibits hepatic lipid synthesis nih.gov May influence lipid homeostasis
Inflammatory Signaling Suppresses inflammatory cytokine production mdpi.comnih.gov Potential for potent anti-inflammatory activity

Membrane Interaction Studies (e.g., mechanisms of action on lipid membranes for related compounds)

The interaction of small molecules with cellular membranes is a critical aspect of their biological activity, influencing their uptake, distribution, and mechanism of action. This compound is an amphiphilic molecule, possessing both a hydrophobic (fluoroindole ring) and a hydrophilic (propanoic acid) portion. This structure suggests a propensity to interact with lipid bilayers.

The mechanism of interaction is likely driven primarily by the hydrophobic effect. nih.gov The nonpolar fluoroindole core would favorably partition from the aqueous environment into the hydrophobic acyl chain region of the lipid membrane. This insertion would be thermodynamically favored due to the release of structured water molecules surrounding the hydrophobic moiety. nih.gov

Conversely, the negatively charged carboxylate group (at physiological pH) of the propanoic acid side chain would be repelled by the nonpolar lipid core and would prefer to remain in the aqueous phase or interact with the polar head groups of the phospholipids (B1166683) at the membrane-water interface. This dual character would likely cause the molecule to adopt a specific orientation at the membrane surface, with the indole ring anchored within the bilayer and the propanoic acid group extending towards the aqueous environment. Such interactions can alter the physical properties of the membrane, such as its fluidity and permeability, and can be a precursor to the molecule's transport into the cell or its interaction with membrane-bound proteins.

Computational Chemistry and Molecular Modeling in Research Discovery

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential protein targets for a ligand and in understanding the specific interactions that stabilize the ligand-protein complex.

For 3-(4-fluoro-1H-indol-3-yl)propanoic acid, molecular docking simulations can be employed to screen its binding against a vast library of protein structures, thereby predicting potential biological targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the geometric and energetic fit.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on the closely related indole-3-propionic acid (IPA) provides a strong precedent. For instance, molecular docking has been used to investigate the interaction of IPA with various proteins, including those involved in signaling pathways related to oxidative stress and inflammation, such as NOS3, AKT1, EGFR, PPARA, SRC, and TNF nih.govnih.gov. These studies have successfully predicted the direct binding of IPA to these hub proteins. Furthermore, docking simulations have elucidated the binding of IPA to the minor groove of DNA, suggesting a potential for interaction with nucleic acids acs.org.

The indole (B1671886) scaffold itself is recognized as a privileged structure in drug design, capable of forming key interactions with numerous biological targets. The propanoic acid side chain can participate in hydrogen bonding and electrostatic interactions, particularly with positively charged or polar residues in a binding pocket. The indole ring can engage in hydrophobic and π-stacking interactions. The fluorine atom at the 4-position of the indole ring in this compound is of particular interest, as fluorine substitution can significantly modulate binding affinity and selectivity through various mechanisms, including the formation of specific non-covalent interactions and influencing the local electronic environment thebiogrid.org.

A hypothetical docking simulation of this compound into a target protein's active site would likely reveal the following key interactions:

Hydrogen Bonding: The carboxylic acid group of the propanoic acid side chain is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine, histidine, serine, and threonine. The indole N-H group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The indole ring system provides a significant hydrophobic surface that can interact with nonpolar residues like leucine, valine, and isoleucine within the binding pocket.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Fluorine-Specific Interactions: The fluorine atom can participate in various interactions, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. It can also alter the acidity of the indole N-H, potentially influencing its hydrogen bonding capabilities.

Beyond predicting the binding pose, molecular docking algorithms also provide a scoring function to estimate the binding affinity between the ligand and the protein. This score, often expressed in terms of binding energy (e.g., kcal/mol), helps in ranking potential ligands and prioritizing them for further experimental validation. Lower binding energy scores generally indicate a more stable ligand-protein complex and, consequently, a higher predicted affinity.

For indole derivatives, docking studies have been instrumental in structure-activity relationship (SAR) analyses. For example, in the development of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors, molecular docking was used to rationalize the observed SAR, showing how different substituents on the core structure influenced binding interactions and inhibitory activity mdpi.com. Similarly, for thiosemicarbazone-indole compounds targeting prostate cancer cells, molecular docking helped in identifying potent inhibitors and predicting their binding affinities to the androgen receptor researchgate.net.

The predicted binding affinities for this compound against various targets would allow researchers to hypothesize its most likely biological role and guide the design of more potent analogs.

Computational Technique Application to this compound Key Insights
Molecular Docking Prediction of binding pose and affinity to various protein targets.Identification of key interactions (hydrogen bonding, hydrophobic, π-stacking), prediction of potential biological targets, and estimation of binding strength.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the dynamic behavior of its complex with a biological target.

An MD simulation of the this compound-protein complex, initiated from a docked pose, would allow for the assessment of the stability of the predicted binding mode. By simulating the system over nanoseconds or even microseconds, researchers can observe whether the key interactions identified in docking are maintained and whether the ligand remains stably bound in the active site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory is a common metric to assess the stability of the complex.

Furthermore, MD simulations can reveal the conformational changes that both the ligand and the protein may undergo upon binding. The propanoic acid side chain of this compound has rotational freedom, and MD simulations can explore its preferred conformations within the binding pocket. The flexibility of the protein's active site residues in response to the ligand binding can also be monitored through root-mean-square fluctuation (RMSF) analysis.

A study on the interaction of indole-3-propionic acid (IPA) with DNA demonstrated the utility of MD simulations in confirming the stability of the complex and showing that IPA caused only slight fluctuations in the DNA structure nih.gov. This highlights the ability of MD to provide a dynamic picture of the molecular interactions.

The presence of the fluorine atom in this compound introduces specific considerations for MD simulations. Accurate force fields that properly describe the behavior of fluorinated organic molecules are crucial for obtaining reliable simulation results. The unique properties of fluorine, such as its high electronegativity and small size, can influence the local solvent environment and the dynamics of water molecules within the binding site, which can be explicitly modeled in MD simulations nih.govnih.govthebiogrid.org.

MD Simulation Analysis Information Gained for this compound
RMSD (Root-Mean-Square Deviation) Stability of the ligand-protein complex over time.
RMSF (Root-Mean-Square Fluctuation) Flexibility of individual amino acid residues in the protein's active site.
Hydrogen Bond Analysis Persistence and dynamics of hydrogen bonds between the ligand and protein.
Water Dynamics Role of water molecules in mediating ligand-protein interactions.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand in its bioactive conformation or from a set of active molecules.

For this compound, a pharmacophore model could be developed based on its key chemical features, which would likely include:

An aromatic ring feature (from the indole nucleus).

A hydrogen bond donor (from the indole N-H).

A hydrogen bond acceptor and a negative ionizable feature (from the carboxylic acid group).

A hydrophobic feature (from the indole ring).

Optionally, a halogen feature (from the fluorine atom).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, is a cost-effective and rapid method for identifying novel and structurally diverse compounds with a high probability of being active at the target of interest.

Studies on other indole derivatives have successfully employed pharmacophore modeling. For instance, a pharmacophore hypothesis was generated for indole and isatin derivatives as inhibitors of beta-amyloid aggregation, which was then used to guide the design of new compounds thebiogrid.org. The indole scaffold is frequently utilized as a key pharmacophore in the development of agents targeting various diseases, including cancer and viral infections nih.govacs.org.

De Novo Drug Design Approaches Based on Indole Propanoic Acid Scaffolds

De novo drug design is a computational approach that aims to generate novel molecular structures with desired pharmacological properties from scratch. This can be done either by growing a molecule within the binding site of a target protein (structure-based de novo design) or by assembling molecular fragments based on a pharmacophore model (ligand-based de novo design).

The indole propanoic acid scaffold, including this compound, serves as an excellent starting point for de novo design. In a structure-based approach, the indole propanoic acid core could be placed in the active site of a target protein, and computational algorithms would then add chemical fragments to unoccupied regions of the binding pocket to design new molecules with potentially improved binding affinity and selectivity.

Fragment-based de novo design could also be employed, where the indole propanoic acid scaffold is considered a core fragment. Other molecular fragments with desirable properties could then be computationally linked to this core to generate a library of novel compounds. For example, a fragment-led de novo design approach was used to identify an indazole-based pharmacophore (structurally related to indole) for the inhibition of FGFR kinases, starting from a simple phenylindole fragment acs.org.

The versatility of the indole scaffold for chemical modification makes it particularly suitable for de novo design approaches, allowing for the exploration of a vast chemical space to identify novel drug candidates nih.gov.

Applications As Research Probes and Tools in Chemical Biology

Utilization in Biosynthetic Pathways Investigations

Fluorinated analogs of natural metabolites are valuable tools for elucidating enzymatic mechanisms and biosynthetic pathways. The fluorine atom can alter the electronic properties of the molecule, influencing its reactivity and interaction with enzymes. By introducing compounds like 3-(4-fluoro-1H-indol-3-yl)propanoic acid or its derivatives into biological systems, researchers can study pathway intermediates and enzyme-substrate interactions. For instance, structurally similar compounds like 3-fluorooxindoles, which can be synthesized from 3-substituted indoles, are considered valuable for investigating the enzymatic mechanisms involved in indole (B1671886) biosynthesis and metabolism organic-chemistry.org. The stability of the C-F bond and the unique spectroscopic signature of fluorine allow for detailed tracking and analysis within a complex biological milieu.

Fluorescent Probes for Biological Systems

The indole group of tryptophan is naturally fluorescent, a property widely used to study protein structure and dynamics bmglabtech.com. The introduction of a fluorine atom to the indole ring, as in this compound, can modulate these fluorescent properties, creating more sensitive and specific probes. The fluorescence of fluoro-tryptophan isomers is highly sensitive to the local chemical environment, making them excellent reporters for changes in protein conformation, ligand binding, or protein-protein interactions bmglabtech.comdigitellinc.com.

For example, analogs like 4-cyanotryptophan (B8074655) have been developed as sensitive fluorescent probes where the emission frequency shows a linear dependence on the local electric field nih.govresearchgate.net. The absorption and emission spectra of these modified indoles are often distinct from naturally occurring aromatic amino acids, allowing for clear signal detection nih.govresearchgate.net. This makes fluorinated indoles powerful tools for real-time, non-invasive imaging and analysis in living cells and other biological systems.

Building Blocks for Peptide Synthesis

As an analog of the amino acid tryptophan, this compound (in its amino acid form, 4-fluorotryptophan) is a valuable building block for solid-phase peptide synthesis (SPPS) rsc.org. Incorporating this fluorinated analog into a peptide sequence can confer unique properties to the resulting peptide. The fluorine atom can influence the peptide's conformation, stability, and binding affinity for its target receptors by altering local electronic and hydrophobic interactions nih.gov.

The synthesis of peptides containing modified residues is a key strategy in drug discovery and chemical biology to create peptidomimetics with enhanced therapeutic properties, such as improved resistance to proteolytic degradation or altered receptor selectivity. For instance, new libraries of peptide-heterocycle hybrids, such as those conjugating indole-3-carboxylic acid with dipeptide motifs, have been successfully designed and synthesized using SPPS methodologies to explore novel antimicrobial agents rsc.org.

Tools for Studying Protein Structure and Dynamics

The incorporation of fluorinated amino acids into proteins is a powerful technique for studying protein structure, folding, and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy digitellinc.comresearchgate.net. The fluorine atom serves as a highly sensitive NMR probe due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, and the absence of background fluorine signals in biological systems researchgate.netacs.org.

The amino acid analog, 4-fluorotryptophan, can be incorporated into proteins, sometimes replacing natural tryptophan residues entirely, in expression systems like Escherichia coli nih.gov. The ¹⁹F chemical shift of the incorporated 4-fluorotryptophan is exceptionally sensitive to its local environment, providing detailed information about protein conformational changes, ligand binding events, and protein dynamics digitellinc.com. This method allows for the site-specific installation of a probe with minimal structural perturbation, enabling the study of aspects of protein behavior that are often difficult to detect with other methods digitellinc.comacs.org. For example, this technique has been used to investigate conformational heterogeneity in flaviviral proteases by detecting the flipping of indole side chains acs.org.

**Table 1: Effects of 4-Fluorotryptophan (4-F-Trp) Incorporation on Protein Activity in E. coli*** *Data derived from studies on a tryptophan-requiring strain of E. coli. nih.gov

Protein/Activity Effect of 4-F-Trp Incorporation Percentage of Control Specific Activity
β-galactosidase Induced at the time of analog addition 60%
Lactose Permease Measured in the presence of the analog 35%
D-Lactate Dehydrogenase Measured in the presence of the analog 200%

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Complex Indole (B1671886) Propanoic Acid Derivatives

The synthesis of structurally complex and functionally diverse indole propanoic acid derivatives is crucial for exploring their therapeutic potential. While established methods exist for creating the indole-3-propanoic acid scaffold, such as the reaction of indoles with acrylic acid, future efforts should focus on more efficient, scalable, and versatile strategies, particularly for incorporating fluorine and other functionalities.

Future synthetic strategies could include:

Late-Stage C-H Fluorination : Developing methods for the direct C-H fluorination of pre-formed indole propanoic acid skeletons would provide rapid access to a library of fluorinated analogs. Techniques involving palladium catalysis or electrophilic fluorinating reagents like Selectfluor could be adapted for this purpose.

Flow Chemistry Synthesis : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Designing a multi-step flow process, from the initial indole formation to the final propanoic acid side-chain attachment and fluorination, could accelerate the production of these compounds for large-scale screening.

Electrochemical Synthesis : Electrochemical methods represent a green and efficient alternative for constructing fluorinated organic molecules, potentially offering novel pathways for the synthesis of 4-fluoroindole (B1304775) precursors.

Modular Approaches : Synthetic routes that allow for the modular assembly of different components (e.g., substituted anilines, alkynes, and the propanoic acid side chain) would be highly valuable. Methods like the Sonogashira coupling followed by gold-catalyzed cyclization could be optimized to build a diverse range of substituted and fluorinated indole propanoic acids.

Table 8.1. Novel Synthetic Strategies for Fluorinated Indole Propanoic Acids
StrategyKey FeaturesPotential Advantages
Late-Stage C-H FluorinationIntroduction of fluorine atom directly onto a pre-existing indole scaffold.Rapid diversification of lead compounds, avoids de novo synthesis for each analog.
Flow ChemistryReactions are performed in a continuously flowing stream rather than a batch.Improved safety, scalability, reproducibility, and potential for automation.
Electrochemical SynthesisUses electrical current to drive chemical reactions for fluorination or cyclization.Mild reaction conditions, reduced use of hazardous reagents.
Modular Gold-Catalyzed CyclizationAssembly of indole core from functionalized precursors (e.g., anilines and alkynes) using a gold catalyst.High tolerance for diverse functional groups, enabling structural complexity.

Elucidation of Undiscovered Biological Targets and Mechanisms

The parent compound, indole-3-propanoic acid (IPA), is a gut microbiota-derived metabolite with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It is known to modulate metabolic pathways and has antimicrobial properties. The introduction of a fluorine atom at the 4-position of the indole ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to new or enhanced interactions with biological targets.

Future research should aim to:

Identify Novel Protein Targets : Unbiased screening approaches, such as chemical proteomics using affinity-based probes derived from 3-(4-fluoro-1H-indol-3-yl)propanoic acid, could identify its direct binding partners in human cells.

Investigate Known Indole-Binding Pathways : The compound should be evaluated for activity against targets known to interact with similar indole structures. These include Peroxisome Proliferator-Activated Receptors (PPARs) and cytosolic phospholipase A2α (cPLA2α), for which other indole propanoic acid derivatives have shown activity.

Explore Antiviral and Anticancer Potential : Fluorinated indoles have demonstrated potent antiviral activity, particularly against HIV-1. The 4-fluoro substitution could enhance such properties. Furthermore, given the role of indole derivatives in cancer biology, its antiproliferative effects should be systematically investigated.

Clarify Mechanism of Action : Once targets are identified, detailed mechanistic studies are needed to understand how binding translates into a physiological response. This includes analyzing downstream signaling pathways and effects on gene expression. The fluorine atom can serve as a powerful tool for these studies, for example, through the use of 19F NMR to probe binding interactions.

Table 8.2. Potential Biological Targets for this compound
Target ClassKnown Ligand ExamplePotential Effect of 4-Fluoro Substitution
Nuclear Receptors (e.g., PPARα/γ)1,5-disubstituted indole propionic acids.Enhanced binding affinity, altered co-agonist/antagonist profile, improved selectivity.
Enzymes (e.g., cPLA2α)3-(1-aryl-1H-indol-5-yl)propanoic acids.Increased inhibitory potency, improved metabolic stability leading to longer duration of action.
Viral Proteins (e.g., HIV-1 Reverse Transcriptase)Fluorinated indole-carboxamides.Improved potency and bioavailability compared to non-fluorinated analogs.
Bacterial ProteinsIndole-3-propionic acid (IPA).Altered spectrum of antimicrobial activity or enhanced potency against specific strains.

Exploration of New Chemical Biology Applications for Fluorinated Indoles

Beyond direct therapeutic applications, fluorinated indoles like this compound can serve as valuable tools in chemical biology. The unique properties of the fluorine atom can be leveraged to probe complex biological systems.

Key application areas to explore include:

19F NMR Probes : The fluorine atom provides a sensitive NMR handle. The compound could be used in 19F NMR-based screening assays to identify novel proteins that bind to the indole scaffold, as changes in the fluorine's chemical shift can indicate a binding event.

RNA Analogues : Fluorinated indoles have been synthesized as analogues of nucleobases to investigate the forces that stabilize RNA secondary structures, such as hydrogen bonds and base stacking. The 4-fluoroindole moiety could be incorporated into synthetic oligonucleotides to study RNA-protein interactions or to develop RNA-based therapeutics with enhanced stability.

Metabolic Probes : As a fluorinated version of a natural metabolite, this compound could be used to trace the metabolic fate of IPA and related tryptophan metabolites in various biological systems.

Design of Highly Selective and Potent Molecular Probes

To facilitate the study of its biological targets and mechanisms, this compound can serve as a scaffold for the design of sophisticated molecular probes. These chemical tools are essential for target identification, validation, and imaging.

Future design strategies should focus on creating:

Photoaffinity Probes : By incorporating a photo-reactive group, such as a diazirine, onto the indole propanoic acid core, researchers can create probes that covalently crosslink to their target proteins upon UV irradiation. This allows for the unambiguous identification of direct binding partners from complex biological mixtures.

Fluorescent Probes : Attaching a fluorophore to the molecule would enable visualization of its subcellular localization and tracking of its interactions in living cells using fluorescence microscopy.

Radiolabeled Analogs for PET Imaging : The synthesis of a radiolabeled version, for instance by incorporating fluorine-18 (B77423) ([18F]), could enable non-invasive in vivo imaging using Positron Emission Tomography (PET). This would be particularly valuable for studying the compound's distribution and target engagement in animal models of disease.

Bifunctional Probes : These probes would contain both a target-binding moiety and a reactive group for "click chemistry," allowing for the subsequent attachment of various reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging).

Computational-Experimental Integration for Accelerated Discovery

Integrating computational modeling with experimental validation can significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold. This synergistic approach allows for a more rational and resource-efficient design process.

A potential integrated workflow could involve:

In Silico Target Prediction : Employing reverse docking and pharmacophore modeling to screen the compound against databases of known protein structures to predict potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) : Once a biological activity is identified, QSAR models can be built to correlate the structural features of a series of analogs with their biological activity. These models can then predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the stability of the ligand-protein complex over time, providing insights into the binding mechanism and helping to rationalize experimental findings.

Structure-Based Drug Design : For identified targets with known crystal structures, computational docking can be used to design new derivatives with improved binding affinity and selectivity, guiding the subsequent synthetic efforts. This cycle of computational design, chemical synthesis, and biological testing can rapidly lead to optimized lead compounds.

Expansion into Diverse Biological Systems and Model Organisms

To fully characterize the biological profile of this compound, its effects must be evaluated across a wide range of biological systems, from single cells to whole organisms.

Future studies should expand into:

Pathogenic Bacterial and Fungal Strains : The compound's antimicrobial activity should be tested against a broad panel of clinically relevant pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and ESKAPE pathogens.

Human Cancer Cell Lines : A systematic screening against a panel of human cancer cell lines (e.g., lung, breast, colon, prostate) alongside corresponding non-cancerous cell lines (e.g., Vero, NIH3T3) will help determine its anticancer potential and therapeutic window.

Specialized Cell-Based Assays : Using specific cell models, such as human T-lymphocytes for anti-HIV activity or neuronal cells for neuroprotective effects, will allow for the investigation of specific therapeutic applications.

Animal Models of Disease : Promising in vitro results should be followed by in vivo studies in relevant animal models. For example, based on the known roles of IPA, its fluorinated analog could be tested in mouse models of metabolic diseases (e.g., diet-induced obesity, diabetes) or inflammatory conditions.

Table 8.6. Application of this compound in Diverse Biological Systems
Model Organ

Q & A

Q. What are the optimized synthetic routes for 3-(4-fluoro-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions between indole derivatives and propanoic acid precursors. For fluorinated analogs, substituting the hydroxyl group with fluorine at the 4-position of the indole ring requires careful control of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions . Key parameters include:
  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Catalysts : Lewis acids like AlCl₃ or BF₃·Et₂O enhance electrophilic substitution.
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization in ethanol improves purity (>95%) .
    Comparative studies with non-fluorinated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) reveal that fluorine substitution reduces polarity, affecting solubility in aqueous buffers .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve indole ring protons (δ 7.1–7.5 ppm) and fluorine coupling patterns (e.g., ¹⁹F NMR at δ -120 to -125 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS detect [M-H]⁻ ions (expected m/z: 236.08) and confirm purity (>98%) .
  • FT-IR : Carboxylic acid O-H stretches (2500–3300 cm⁻¹) and indole N-H bends (1550–1600 cm⁻¹) validate functional groups .

Q. How can researchers differentiate this compound from structural analogs during purification?

  • Methodological Answer : Structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid or non-fluorinated indole derivatives) exhibit distinct chromatographic behaviors:
  • TLC : Rf values differ due to fluorine’s electron-withdrawing effect (e.g., Rf = 0.5 vs. 0.7 for hydroxy vs. fluoro analogs in ethyl acetate/hexane 3:7) .
  • HPLC Retention Times : Fluorinated compounds elute earlier than hydroxylated analogs under reverse-phase conditions .
  • Melting Points : Fluorine substitution increases melting points by ~20°C compared to hydroxylated derivatives (e.g., 180–185°C vs. 160–165°C) .

Advanced Research Questions

Q. What metabolic pathways are predicted for this compound in mammalian systems, and how can metabolites be tracked?

  • Methodological Answer : Based on structurally related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid), the fluorinated indole derivative likely undergoes:
  • Phase I Metabolism : Dehydroxylation by gut microbiota to form 3-(1H-indol-3-yl)propanoic acid .
  • Phase II Conjugation : Sulfation or glucuronidation at the carboxylic acid group, detectable via LC-MS/MS (e.g., m/z shifts of +80 or +176 Da) .
    Experimental Design :
  • Administer the compound to murine models and collect urine/fecal samples.
  • Use stable isotope labeling (¹³C or ²H) to trace metabolic intermediates .

Q. How does fluorine substitution at the 4-position of the indole ring influence the compound’s bioactivity compared to hydroxyl or methoxy analogs?

  • Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance:
  • Receptor Binding : Increased hydrogen-bonding potential with target proteins (e.g., indoleamine 2,3-dioxygenase inhibitors).
  • Metabolic Stability : Fluorine resists oxidative degradation, prolonging half-life in vivo compared to hydroxyl analogs .
    Validation :
  • Perform competitive binding assays with fluorinated vs. hydroxylated analogs.
  • Compare IC₅₀ values in enzyme inhibition studies .

Q. How should researchers address contradictory solubility data reported for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Discrepancies arise from protonation states and solvent polarity:
  • pH-Dependent Solubility : The carboxylic acid group (pKa ~4.5) increases solubility in alkaline buffers (e.g., PBS pH 7.4) but reduces it in acidic conditions .
  • Organic Solvents : DMSO or ethanol solubilizes the neutral form (10–20 mg/mL), while aqueous solubility is <1 mg/mL .
    Protocol :
  • Use a shake-flask method with UV detection (λ = 280 nm) to quantify solubility across pH 3–9 .

Q. What strategies mitigate degradation of this compound during long-term storage or experimental use?

  • Methodological Answer : Degradation pathways include photolysis (indole ring cleavage) and hydrolysis (carboxylic acid decarboxylation):
  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation.
  • In-Use Stability : Prepare fresh solutions in degassed solvents (e.g., DMSO) and avoid UV light exposure .
    Accelerated Stability Testing :
  • Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can researchers detect trace impurities (e.g., de-fluorinated byproducts) in synthesized batches of this compound?

  • Methodological Answer : Impurities often arise from incomplete fluorination or indole ring oxidation:
  • LC-HRMS : Use a Q-TOF mass spectrometer with a HILIC column to resolve de-fluorinated (m/z 218.08) or hydroxylated (m/z 234.08) byproducts .
  • NMR Spin-Spin Coupling : ¹⁹F NMR detects residual starting materials (e.g., unreacted 4-hydroxyindole precursors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.